Isavuconazole-d4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

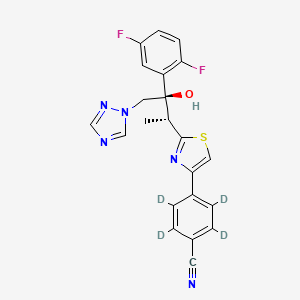

Isavuconazole-d4 is intended for use as an internal standard for the quantification of isavuconazole by GC- or LC-MS. Isavuconazole is a broad-spectrum triazole antifungal agent. It inhibits the growth of clinical isolates of A. fumigatus, A. terreus, A. flavus, and A. lentulus (MIC90s = 0.39, 0.39, 2, and 0.25 mg/L, respectively) as well as C. albicans, C. krusei, and C. parapsilosis (MIC50s = 0.03, 0.06, and 0.03 mg/L, respectively). Isavuconazole also inhibits the growth of several other fungal species, including clinical isolates of C. neoformans and C. gattii (MIC90s = 0.032 and 0.125 mg/L, respectively). Formulations containing isavuconazole have been used in the treatment of invasive aspergillosis and mucormycosis.

Mecanismo De Acción

Target of Action

Isavuconazole-d4 primarily targets the cytochrome P-450 dependent enzyme lanosterol 14-alpha-demethylase (CYP51) . This enzyme plays a crucial role in the biosynthesis of ergosterol, a key component of the fungal cell membrane . Resistance to isavuconazole has been associated with mutations in the target gene CYP51 .

Mode of Action

This compound exhibits fungicidal actions by disrupting the biosynthesis of ergosterol . It achieves this by inhibiting the activity of lanosterol 14-alpha-demethylase, which mediates the conversion of lanosterol to ergosterol . This inhibition leads to alterations in the structure and function of the fungal cell membrane, ultimately leading to cell death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ergosterol biosynthesis pathway . By inhibiting lanosterol 14-alpha-demethylase, this compound prevents the conversion of lanosterol to ergosterol . This disruption leads to a deficiency of ergosterol in the fungal cell membrane, causing structural and functional alterations that result in fungal cell death .

Pharmacokinetics

This compound exhibits predictable pharmacokinetics . It is found as an active ingredient of its prodrug, Isavuconazonium . Following administration, isavuconazonium undergoes biotransformation to form the active moiety, isavuconazole, for the antifungal actions . Isavuconazonium displays excellent water solubility for intravenous formulations, good absorption, and enhanced oral bioavailability . It is proposed that the intravenous and oral dosing can be used interchangeably .

Result of Action

The primary result of this compound’s action is the disruption of the fungal cell membrane . This disruption is caused by the inhibition of ergosterol biosynthesis, leading to structural and functional alterations in the fungal cell membrane . These alterations ultimately lead to fungal cell death .

Action Environment

This compound is effective against a broad spectrum of fungi, including most Candida species, most Aspergillus species, Mucorales, Cryptococcus spp., Fusarium species, dermatophytes, and dimorphic fungi . Its efficacy can be influenced by environmental factors such as the presence of other drugs due to potential drug-drug interactions . This compound is generally well-tolerated with fewer drug-drug interactions compared to many existing antifungal agents .

Análisis Bioquímico

Biochemical Properties

Isavuconazole-d4 exhibits fungicidal actions by disrupting the biosynthesis of ergosterol, a key component of the fungal cell membrane . It inhibits the cytochrome P-450 dependent enzyme lanosterol 14-alpha-demethylase that mediates the conversion of lanosterol to ergosterol . This interaction with the enzyme is crucial for its antifungal activity.

Cellular Effects

This compound has a broad spectrum of activity against a variety of yeasts, molds, and dimorphic fungi . It inhibits fungal cell membrane synthesis, affecting the function of various types of cells . It has been found to be effective against most Candida species, Aspergillus species, Mucorales, Cryptococcus spp., Fusarium species, dermatophytes, and dimorphic fungi .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of the enzyme lanosterol 14-alpha-demethylase . This enzyme is involved in the conversion of lanosterol to ergosterol, a key component of the fungal cell membrane. By inhibiting this enzyme, this compound disrupts the biosynthesis of ergosterol, leading to the death of the fungal cell .

Temporal Effects in Laboratory Settings

It has been found to be effective in the treatment of invasive aspergillosis and mucormycosis .

Metabolic Pathways

This compound is metabolized in the liver via the CYP3A4 pathway . The excretion occurs through the feces . The clearance of this compound is decreased and its half-life is increased in patients with liver dysfunction .

Actividad Biológica

Isavuconazole-d4 is a deuterated form of isavuconazole, a second-generation triazole antifungal agent with broad-spectrum activity against various fungi, particularly Aspergillus species. This article explores the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, and clinical implications based on diverse research findings.

Overview of Isavuconazole

Isavuconazole is administered as isavuconazonium sulfate, which is rapidly converted to its active form in the body. It exhibits potent antifungal activity by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes. The compound has been shown to have high bioavailability and a favorable safety profile, making it an effective treatment for invasive fungal infections (IFIs).

Pharmacodynamics

The pharmacodynamic properties of this compound are closely related to those of its parent compound. The minimum inhibitory concentrations (MICs) for Aspergillus species typically range from 1 to 2 mg/L, indicating its effectiveness against these pathogens .

Table 1: Pharmacodynamic Properties of Isavuconazole

| Parameter | Value |

|---|---|

| MIC90 against A. fumigatus | 1-2 mg/L |

| AUC/MIC Correlation | Strong correlation with treatment outcome |

| Spectrum of Activity | Broad (yeasts, molds, dimorphic fungi) |

Pharmacokinetics

Isavuconazole demonstrates a large volume of distribution (approximately 450 L) and high protein binding (>99%), predominantly to albumin . The pharmacokinetics of this compound can be inferred from studies on isavuconazole due to their structural similarities.

Key Pharmacokinetic Findings

- Half-life : Approximately 130 hours across various administration routes.

- Bioavailability : High, around 98%, unaffected by food or gastric pH.

- Tissue Distribution : Rapid penetration into tissues including lungs and liver; moderate penetration into the central nervous system (CNS) .

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Volume of Distribution | ~450 L |

| Plasma Protein Binding | >99% |

| Half-life | ~130 hours |

| Bioavailability | ~98% |

Clinical Efficacy

Clinical studies have demonstrated the efficacy of isavuconazole in treating invasive pulmonary aspergillosis (IPA). In a rabbit model, significant reductions in fungal burden and improved survival rates were observed with higher doses of isavuconazole .

Case Studies

- Case Study in Critically Ill Patients : Two case reports highlighted the use of isavuconazole in patients with severe fungal infections requiring extracorporeal membrane oxygenation (ECMO). Despite initial resistance observed in one case, therapeutic drug monitoring indicated adjustments were necessary to achieve effective concentrations .

- Long-term Use in Chronic Pulmonary Disease : A retrospective analysis involving patients with chronic pulmonary fungal disease indicated that while most tolerated isavuconazole therapy well, some required dose adjustments due to prior azole toxicity .

Resistance Patterns

Resistance to azole antifungals has been rising, particularly among Aspergillus species. In a study analyzing susceptibility testing for A. fumigatus, it was found that 80.8% had MICs >1 mg/L for isavuconazole, suggesting a need for careful monitoring and potential dose adjustments in resistant cases .

Propiedades

IUPAC Name |

2,3,5,6-tetradeuterio-4-[2-[(2R,3R)-3-(2,5-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17F2N5OS/c1-14(21-28-20(10-31-21)16-4-2-15(9-25)3-5-16)22(30,11-29-13-26-12-27-29)18-8-17(23)6-7-19(18)24/h2-8,10,12-14,30H,11H2,1H3/t14-,22+/m0/s1/i2D,3D,4D,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDFOUSQFMYRUQK-KUXFOAEVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=NC=N3)(C4=C(C=CC(=C4)F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C#N)[2H])[2H])C2=CSC(=N2)[C@H](C)[C@](CN3C=NC=N3)(C4=C(C=CC(=C4)F)F)O)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17F2N5OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.